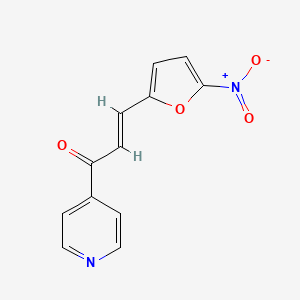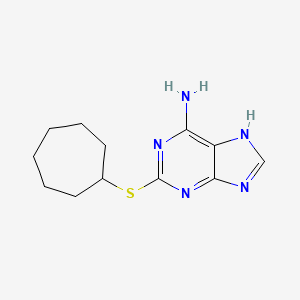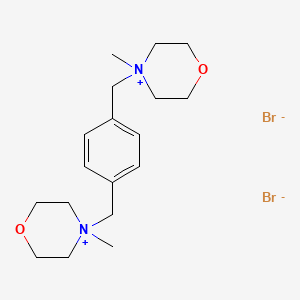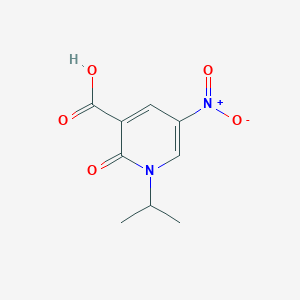
CID 71381427
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CID 71381427 is a chemical compound with a unique structure and properties that have garnered interest in various fields of scientific research
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of CID 71381427 involves several steps, each requiring specific reagents and conditions. The exact synthetic route can vary, but typically involves the use of organic solvents, catalysts, and controlled reaction environments to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to maintain consistency and efficiency. The process often includes purification steps such as crystallization, distillation, or chromatography to isolate the compound from any by-products or impurities.
Analyse Des Réactions Chimiques
Types of Reactions
CID 71381427 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by different reagents and conditions, depending on the desired outcome.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled temperatures.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed, often in an inert atmosphere.
Substitution: Halogenation or alkylation reactions are performed using reagents like halogens or alkyl halides in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction could produce more saturated compounds.
Applications De Recherche Scientifique
CID 71381427 has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition or activation.
Medicine: Explored for its therapeutic potential in treating various diseases or conditions.
Industry: Utilized in the production of materials or chemicals with specific properties.
Mécanisme D'action
The mechanism of action of CID 71381427 involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the context of its use.
Propriétés
Numéro CAS |
63100-21-0 |
|---|---|
Formule moléculaire |
Li6Pd5 |
Poids moléculaire |
574 g/mol |
InChI |
InChI=1S/6Li.5Pd |
Clé InChI |
AWESVPDVAFBCNY-UHFFFAOYSA-N |
SMILES canonique |
[Li].[Li].[Li].[Li].[Li].[Li].[Pd].[Pd].[Pd].[Pd].[Pd] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N'-[Hexane-1,6-diylbis(oxy-4,1-phenylene)]dianiline](/img/structure/B14505247.png)

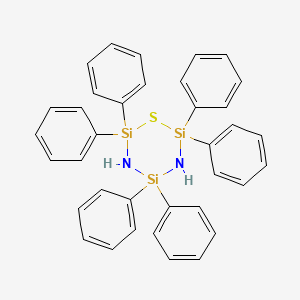
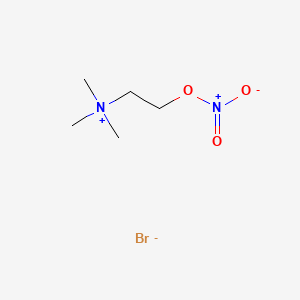
![1,1'-Diazenediylbis(2-phenyl-1H-imidazo[1,2-a]pyrimidin-4-ium) dibromide](/img/structure/B14505259.png)

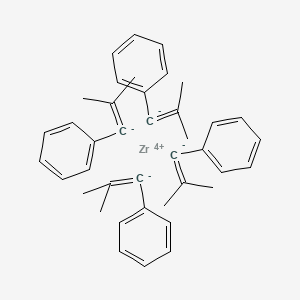

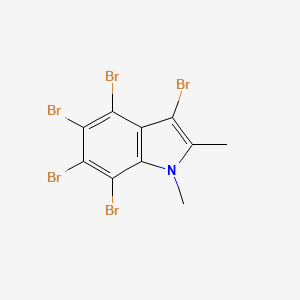
![3-[3-(3-Amino-2,4,6-trinitrophenyl)-5-nitrophenyl]-2,4,6-trinitroaniline](/img/structure/B14505285.png)
